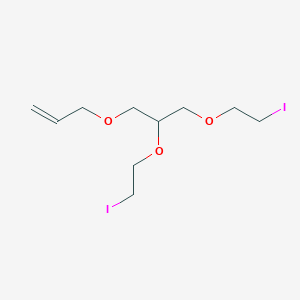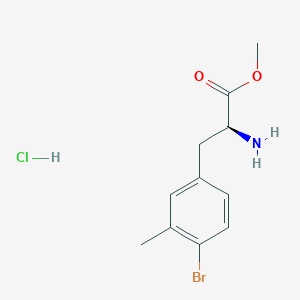
Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structure:
- It belongs to the class of amino acid derivatives and is a chiral compound due to the presence of an asymmetric carbon center.
- The compound is used in various scientific and industrial applications.
Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride: CH3C(NH2)CH(C6H4Br)(CH3)COOH⋅HCl
Méthodes De Préparation
Synthetic Routes: One synthetic route involves the reaction of 4-bromo-3-methylbenzaldehyde with methyl (S)-alanine in the presence of appropriate reagents.
Reaction Conditions: The reaction typically occurs under acidic conditions, followed by purification and isolation of the product.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH₄), acids, and bases are commonly used.
Major Products: The major products depend on the specific reaction conditions but may include substituted derivatives or reduced forms.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition).
Medicine: Notable for its potential pharmaceutical applications.
Industry: Limited industrial applications, but research continues.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific target. For example:
- If it inhibits an enzyme, it may disrupt metabolic pathways.
- If it interacts with receptors, it could affect cellular signaling.
- Further studies are needed to elucidate its precise mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other amino acid derivatives or related compounds.
Propriétés
Formule moléculaire |
C11H15BrClNO2 |
|---|---|
Poids moléculaire |
308.60 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
Clé InChI |
HFWWMEKLRSNJKK-PPHPATTJSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)Br.Cl |
SMILES canonique |
CC1=C(C=CC(=C1)CC(C(=O)OC)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


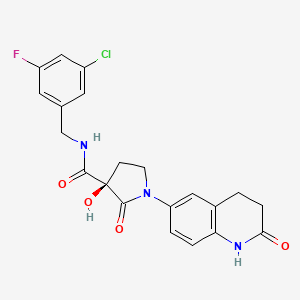
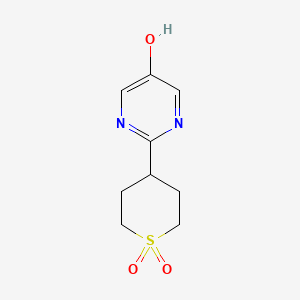

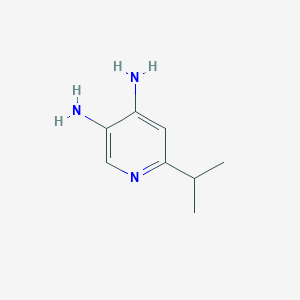

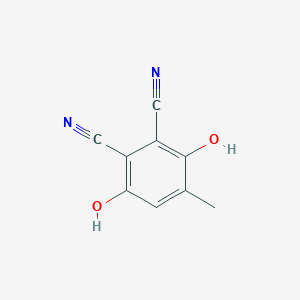
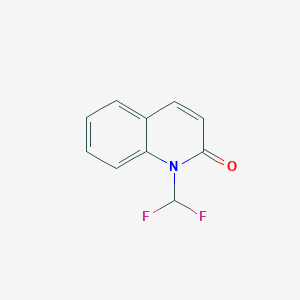
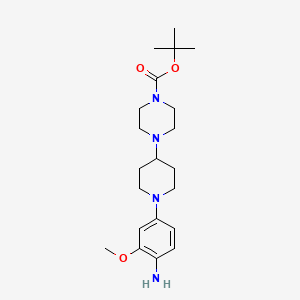

![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
